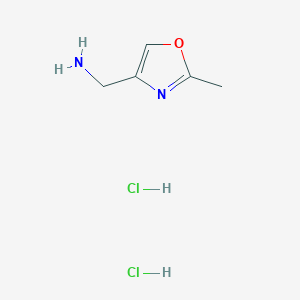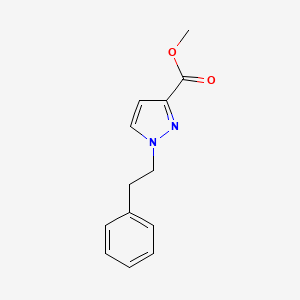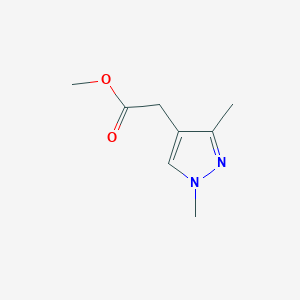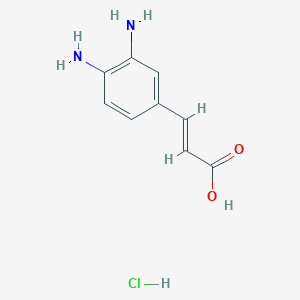
(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride (2MOMCl) is a colorless, crystalline organic compound. It is a derivative of oxazole, a five-membered heterocyclic aromatic organic compound. 2MOMCl is used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry.
Wissenschaftliche Forschungsanwendungen
(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride is widely used in scientific research applications, including as a reagent for organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It is also used as a building block for the synthesis of other organic compounds, such as 2-methyl-1,3-oxazol-4-ylmethanamine dihydrochloride, which is used in the synthesis of pharmaceuticals.
Wirkmechanismus
(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride acts as a catalyst in organic reactions, promoting the formation of covalent bonds between two molecules. It does this by forming a coordination complex with a metal ion, such as palladium or platinum. This coordination complex then acts as a Lewis acid, donating electrons to the reactants and promoting the formation of covalent bonds.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a number of effects, including increased alertness and improved memory. This compound has also been shown to have antioxidant and anti-inflammatory effects, and to modulate the activity of a number of other enzymes and receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and is relatively easy to synthesize and purify. It is also a very stable compound, and can be stored for long periods of time without significant degradation. However, it is important to note that this compound is a toxic substance, and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of (2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride. It could be used as a drug delivery system, as it is able to cross the blood-brain barrier and target specific areas of the brain. It could also be used to study the effects of acetylcholine on the brain, as well as its effects on other enzymes and receptors. Additionally, it could be used to study the effects of other compounds on the brain, as it is able to modulate the activity of a number of enzymes and receptors. Finally, it could be used to synthesize a variety of organic compounds, as it is a versatile building block for organic synthesis.
Synthesemethoden
(2-methyl-1,3-oxazol-4-yl)methanamine dihydrochloride can be synthesized by the reaction of 1,3-dichloro-2-methyl-1,3-oxazol-4-ylmethane with ammonia. This reaction produces 1,3-dichloro-2-methyl-1,3-oxazol-4-ylmethanamine dihydrochloride, which is then recrystallized from aqueous ethanol to obtain pure this compound. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and requires a catalyst such as palladium or platinum.
Eigenschaften
IUPAC Name |
(2-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.2ClH/c1-4-7-5(2-6)3-8-4;;/h3H,2,6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPFSLKVIBJNHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)




methyl-lambda6-sulfanone](/img/structure/B6600304.png)
![2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600320.png)

![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)


![[(2R)-1-bromopropan-2-yl]benzene](/img/structure/B6600356.png)
![(1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6600380.png)